
N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15NO3S and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research demonstrates the synthesis and structural analysis of compounds with similar frameworks, including their potential in forming hydrogen bonds and exhibiting specific conformational properties. For instance, the study of oxamide derivatives revealed their stabilization by intramolecular hydrogen bonding, contributing to their planar conformation and potential applications in material science or pharmaceuticals (Martínez-Martínez et al., 1998). Similarly, investigations into chromone-3-carboxamides have shown their reactivity, forming various compounds through reactions with cyanothioacetamide, indicating their versatility in chemical synthesis (Kornev, Tishin, & Sosnovskikh, 2019).
Photophysical Properties
Studies on thioamide derivatives, such as N-ethoxycarbonylpyrene and perylene thioamides, have elucidated their potential in the development of fluorescent dyes, demonstrating a wide range of fluorescence emission. This research opens avenues for the application of these compounds in imaging and sensing technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Biological Activity
The exploration of carboxamide derivatives extends into biological activities, where certain compounds have shown promising antimicrobial and antimycobacterial properties. For instance, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have exhibited significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as antibacterial agents (Goněc et al., 2015).
Material Science Applications
The design and synthesis of organogels based on perylenetetracarboxylic diimides, which form fluorescent gels, suggest the utility of these compounds in creating novel materials with potential applications in organic electronics and photonics (Wu et al., 2011).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound’s metabolism and excretion pathways are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide. Specific details about how these factors influence the compound’s action are currently unknown .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFMVDGGGLROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
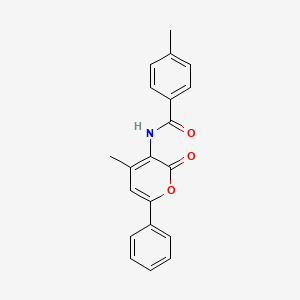
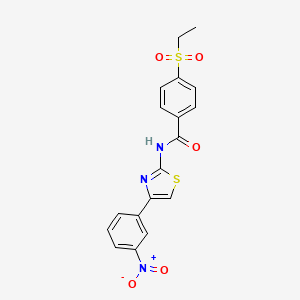
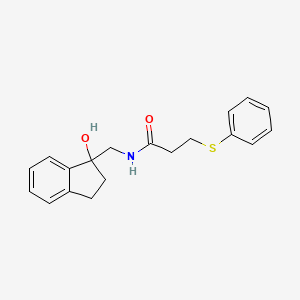
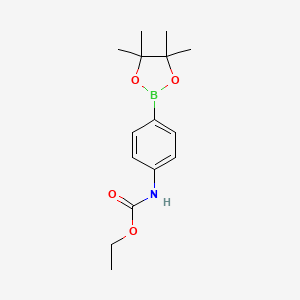
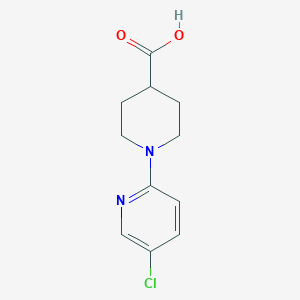


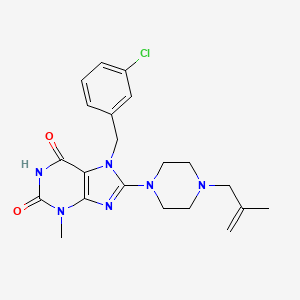

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
![N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486455.png)

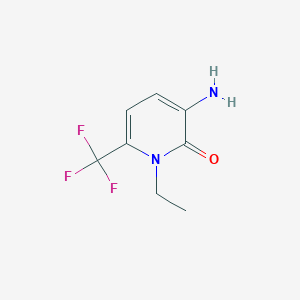
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
